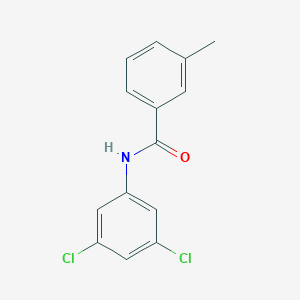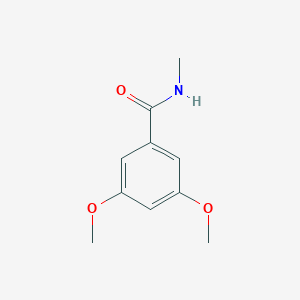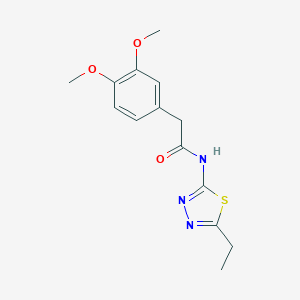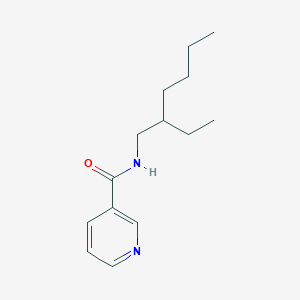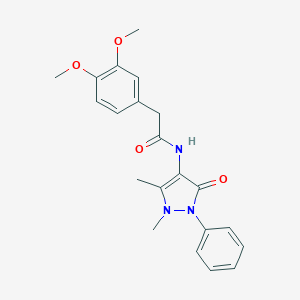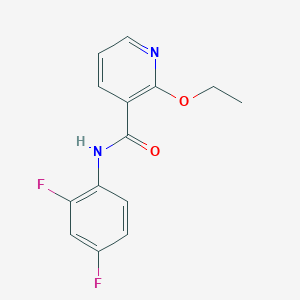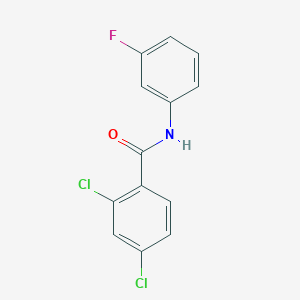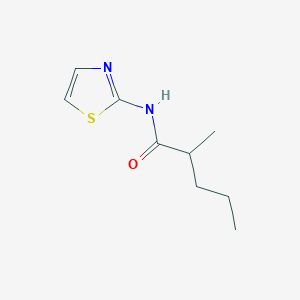![molecular formula C16H17N3O2 B270785 (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B270785.png)
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide, also known as MBH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide involves its interaction with various cellular targets, including proteins and enzymes. (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been found to inhibit the activity of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL, leading to the activation of caspase-dependent pathways. In addition, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been found to inhibit the activity of enzymes, such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and inhibition of bacterial and fungal growth. In addition, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been found to possess anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
实验室实验的优点和局限性
One of the main advantages of using (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide in lab experiments is its simple and efficient synthesis method. In addition, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has shown promising results in various scientific research applications, making it a potential candidate for further studies. However, one of the limitations of using (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide in lab experiments is its potential toxicity, which requires careful handling and monitoring.
未来方向
There are several future directions for the scientific research of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide. One of the potential applications of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide is in cancer treatment, where it can be used as a potential chemotherapeutic agent. In addition, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide can be further studied for its antimicrobial activity, with the aim of developing new antimicrobial therapies. Furthermore, the anti-inflammatory properties of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide can be explored for the development of new anti-inflammatory drugs.
In conclusion, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. The simple and efficient synthesis method of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide, along with its promising results in various scientific research applications, makes it a potential candidate for further studies. The future directions of (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide include cancer treatment, antimicrobial activity, and anti-inflammatory properties, among others.
合成方法
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide can be synthesized using a simple and efficient method. The synthesis involves the reaction between 4-methylbenzyl alcohol and 2-hydrazinobenzaldehyde in the presence of acetic acid and ethanol. The resulting product is then purified using column chromatography to obtain pure (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide.
科学研究应用
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been extensively studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and anti-inflammatory properties. In cancer treatment, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been found to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins, leading to the activation of caspase-dependent pathways. In addition, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has shown promising results in inhibiting the growth of various bacterial and fungal strains, making it a potential candidate for antimicrobial therapy. Furthermore, (2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide has been found to possess anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines.
属性
产品名称 |
(2E)-2-{3-[(4-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide |
|---|---|
分子式 |
C16H17N3O2 |
分子量 |
283.32 g/mol |
IUPAC 名称 |
[(E)-[3-[(4-methylphenyl)methoxy]phenyl]methylideneamino]urea |
InChI |
InChI=1S/C16H17N3O2/c1-12-5-7-13(8-6-12)11-21-15-4-2-3-14(9-15)10-18-19-16(17)20/h2-10H,11H2,1H3,(H3,17,19,20)/b18-10+ |
InChI 键 |
ZCXDPNORBGYGSR-VCHYOVAHSA-N |
手性 SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)N |
SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)N |
规范 SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[4-(benzyloxy)phenyl]butanamide](/img/structure/B270704.png)
